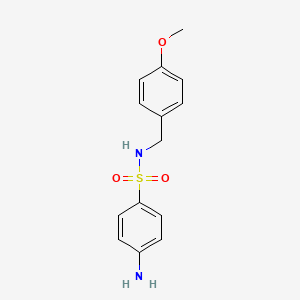

4-Amino-N-(4-methoxybenzyl)benzenesulfonamide

Description

Significance of the Sulfonamide Functional Group in Modern Chemical Research

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a critical component in the design and synthesis of a vast array of biologically active molecules. wisdomlib.org Its importance in modern chemical research is multifaceted. Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era. wikipedia.orgresearchgate.net This initial breakthrough paved the way for the development of numerous sulfa drugs that have been instrumental in treating bacterial infections. researchgate.netajchem-b.com

Beyond their antibacterial properties, sulfonamides exhibit a wide spectrum of biological activities, including antiviral, antifungal, antimalarial, and anticancer effects. researchgate.netajchem-b.com This versatility has made the sulfonamide moiety a privileged scaffold in drug discovery. researchgate.net The functional group's ability to act as a stable and effective pharmacophore is due in part to its unique electronic and steric properties, which allow for strong interactions with biological targets. researchgate.net Furthermore, the sulfonamide group is more metabolically stable than amides in biological systems. researchgate.net In addition to pharmaceuticals, sulfonamides find applications in various other chemical industries, including the synthesis of dyes, herbicides, and pesticides. researchgate.net

Overview of Aryl Sulfonamide Derivatives within Medicinal Chemistry and Chemical Biology

Aryl sulfonamide derivatives, where the sulfonamide group is attached to an aromatic ring, represent a particularly significant subclass within medicinal chemistry and chemical biology. The presence of the aryl group provides a rigid framework that can be readily functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This structural feature allows for the exploration of structure-activity relationships, a critical aspect of drug design. nih.gov

The applications of aryl sulfonamide derivatives are extensive and continue to expand. They are found in drugs targeting a wide range of conditions, including hypertension, inflammation, diabetes, and certain types of cancer. researchgate.net For instance, some aryl sulfonamides act as inhibitors of enzymes like carbonic anhydrase, which are implicated in glaucoma and some cancers. researchgate.netajchem-b.com The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the discovery of novel nonsteroidal progesterone (B1679170) receptor antagonists, which are important in treating diseases of the female reproductive system. evitachem.com The adaptability of the aryl sulfonamide scaffold allows medicinal chemists to fine-tune the electronic and lipophilic properties of molecules to optimize their interaction with specific biological targets.

Structural Context of 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide within the Sulfonamide Class and Related Molecular Scaffolds

This compound is a distinct molecule within the broader class of aryl sulfonamides. Its structure features a central benzenesulfonamide (B165840) core with two key functional groups at opposite ends. At one end, a primary amino group (-NH₂) is attached to the para-position of the benzene (B151609) ring, a feature historically essential for the activity of antibacterial sulfonamides. researchgate.net At the other end, the sulfonamide nitrogen is substituted with a 4-methoxybenzyl group.

This specific arrangement of functional groups places the compound at the intersection of several important structural motifs. The 4-aminobenzenesulfonamide core is the foundational structure for many classical sulfa drugs. The N-substitution with a 4-methoxybenzyl group introduces additional structural complexity and potential for varied biological interactions. This substitution moves it away from the classic antibacterial profile and into the realm of other potential therapeutic applications, a common strategy in modern medicinal chemistry to explore new biological activities for established scaffolds. mdpi.com Research into derivatives of similar structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has shown potent and selective inhibition of enzymes like 12-lipoxygenase, which is involved in various diseases including skin conditions, diabetes, and cancer. acs.orgnih.gov

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often involving the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. orgsyn.orgajchem-b.com The presence of the amino and methoxy (B1213986) groups provides sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₃S |

| Molecular Weight | 292.36 g/mol |

| IUPAC Name | 4-amino-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |

| CAS Number | 436091-90-6 |

| Canonical SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKLWIXTGFLDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzenesulfonamide (B165840) Derivatives

The synthesis of benzenesulfonamide derivatives is a well-established field in organic chemistry, with several reliable methods for constructing the core sulfonamide linkage (S-N bond). These methods offer flexibility in introducing diverse substituents onto both the aryl ring and the sulfonamide nitrogen, allowing for the creation of large libraries of analogues for various applications.

Multi-Step Synthesis Approaches Involving Sulfonation and Amination

A traditional and widely used method for preparing N-substituted 4-aminobenzenesulfonamides, including 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide, is a multi-step sequence starting from acetanilide (B955). This pathway involves protection of the aniline (B41778) amino group, electrophilic aromatic substitution to introduce the sulfonyl group, reaction with the desired amine, and final deprotection.

The initial step is the protection of the amino group of aniline as an acetamide. This is crucial because the free amino group is highly reactive and would otherwise lead to undesirable side reactions during the subsequent chlorosulfonation step. redalyc.org The acetyl group serves as a protecting group, moderating the reactivity of the aromatic ring and preventing reactions at the nitrogen atom. redalyc.org

The key step is the chlorosulfonation of acetanilide using chlorosulfonic acid (ClSO₃H). alrasheedcol.edu.iqwisc.edu This is an electrophilic aromatic substitution reaction where the acetamido group, being an ortho-, para-director, directs the incoming chlorosulfonyl group primarily to the para position. redalyc.orgglobalspec.com This reaction produces the key intermediate, 4-acetamidobenzenesulfonyl chloride. alrasheedcol.edu.iq The reaction is typically performed by slowly adding chlorosulfonic acid to acetanilide at a low temperature, followed by gentle heating to complete the reaction. alrasheedcol.edu.iqreddit.com

The resulting 4-acetamidobenzenesulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with primary or secondary amines to form the corresponding sulfonamide. alrasheedcol.edu.iqresearchgate.net To synthesize the precursor to the target compound, 4-acetamidobenzenesulfonyl chloride is reacted with 4-methoxybenzylamine. scholarsresearchlibrary.com This reaction is often carried out in the presence of a base like pyridine (B92270) or sodium bicarbonate to neutralize the hydrochloric acid byproduct. scholarsresearchlibrary.comchemicalbook.com A solvent-free approach involving grinding the reactants with sodium bicarbonate has also been reported to be highly efficient. chemicalbook.com

The final step is the deprotection of the 4-acetamido group to reveal the primary 4-amino group. This is typically achieved by acid-catalyzed hydrolysis, for instance, by heating the N-acetylated compound with aqueous hydrochloric acid. wisc.eduscholarsresearchlibrary.com This step yields the final product, this compound.

A typical reaction scheme is presented below: Step 1: Chlorosulfonation of Acetanilide Acetanilide + ClSO₃H → 4-Acetamidobenzenesulfonyl chloride + HCl

Step 2: Sulfonamide Formation 4-Acetamidobenzenesulfonyl chloride + H₂N-CH₂-C₆H₄-OCH₃ → N-(4-methoxybenzyl)-4-acetamidobenzenesulfonamide + HCl

Step 3: Deprotection (Hydrolysis) N-(4-methoxybenzyl)-4-acetamidobenzenesulfonamide + H₂O/H⁺ → this compound + CH₃COOH

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Acetanilide | Chlorosulfonic acid, ice bath then heat | 4-Acetamidobenzenesulfonyl chloride | ~85% |

| 2 | 4-Acetamidobenzenesulfonyl chloride, 4-Methoxybenzylamine | NaHCO₃, Room Temperature, Solvent-free | N-(4-methoxybenzyl)-4-acetamidobenzenesulfonamide | ~95% |

| 3 | N-(4-methoxybenzyl)-4-acetamidobenzenesulfonamide | 6N HCl, Reflux | This compound | High |

Reductive Amination Strategies for Amine Introduction

Reductive amination offers an alternative and convergent approach to forming the N-(4-methoxybenzyl) bond. researchgate.net This method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzaldehyde.

The reaction is generally carried out in a one-pot procedure. The aldehyde and the sulfonamide are mixed in a suitable solvent, often with a catalyst to facilitate imine formation. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being the most common. redalyc.orgresearchgate.net The choice of reducing agent and reaction conditions (e.g., pH, solvent) is critical for achieving high yields and selectivity. researchgate.net For example, using NaBH₄ in the presence of a cation exchange resin like DOWEX(R)50WX8 in THF has been shown to be an efficient system for the reductive amination of various aldehydes and anilines. redalyc.org

This strategy is advantageous as it forms the C-N bond directly and avoids the need for protecting group manipulations that are characteristic of the multi-step synthesis.

| Reactant 1 | Reactant 2 | Reducing System | Solvent | Conditions | Product |

| 4-Methoxybenzaldehyde | 4-Aminobenzenesulfonamide | NaBH₄ / DOWEX(R)50WX8 | THF | Room Temperature | This compound |

| 4-Methoxybenzaldehyde | 4-Aminobenzenesulfonamide | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | This compound |

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Type) in Sulfonamide Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. scribd.comwikipedia.org This reaction has broad utility and can be applied to the synthesis of N-aryl and N-alkyl sulfonamides. acsgcipr.org While classically used to couple amines with aryl halides, variations of this reaction can be envisioned for the synthesis of the target compound.

One potential Buchwald-Hartwig approach would involve the coupling of 4-aminobenzenesulfonamide with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl bromide). This reaction would require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl or benzyl (B1604629) halide, followed by coordination of the sulfonamide, deprotonation by the base, and reductive elimination to form the desired C-N bond and regenerate the catalyst. libretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org This method offers a modern and versatile alternative to classical methods, often proceeding under milder conditions and with broader functional group tolerance. scribd.com

| Aryl/Benzyl Halide | Amine/Sulfonamide | Catalyst | Ligand | Base | Product |

| 4-Iodobenzenesulfonamide | 4-Methoxybenzylamine | Pd₂(dba)₃ | XPhos | NaOtBu | This compound |

| 4-Methoxybenzyl bromide | 4-Aminobenzenesulfonamide | Pd(OAc)₂ | BINAP | Cs₂CO₃ | This compound |

Design and Optimization of Precursors for this compound Analogues

The design of precursors for analogues of this compound is primarily centered around the multi-step synthesis pathway, which offers multiple points for diversification. The key precursors are substituted anilines (or acetanilides), sulfonyl chlorides, and benzylamines.

Modification of the Benzenesulfonamide Ring : To create analogues with different substituents on the phenyl ring of the benzenesulfonamide moiety, the synthesis can start from various substituted acetanilides. For example, starting with 3-chloroacetanilide or 3-methylacetanilide would lead to analogues with a chloro or methyl group on the benzenesulfonamide ring. The chlorosulfonation of these substituted acetanilides would yield the corresponding substituted 4-acetamidobenzenesulfonyl chlorides, which can then be carried through the synthetic sequence.

Modification of the N-Benzyl Group : Analogues with different substituents on the benzyl group can be readily synthesized by using different substituted benzylamines in the amination step. For instance, reacting 4-acetamidobenzenesulfonyl chloride with amines such as 4-chlorobenzylamine, 3,4-dimethoxybenzylamine, or benzylamine (B48309) itself would result in a range of N-benzyl-substituted analogues.

The optimization of precursor synthesis involves maximizing the yield and purity of key intermediates like 4-acetamidobenzenesulfonyl chloride. Studies have shown that factors such as the molar ratio of chlorosulfonic acid to acetanilide, reaction temperature, and reaction time significantly impact the outcome of the chlorosulfonation step. scribd.com Alternative chlorinating agents like PCl₅ have been investigated to reduce the amount of highly corrosive chlorosulfonic acid required. scribd.com

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes.

Chlorosulfonation of Acetanilide : This reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. globalspec.com Chlorosulfonic acid can act as the electrophile itself, or it may generate the highly electrophilic sulfur trioxide (SO₃) in situ. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. The electrophile attacks the electron-rich benzene (B151609) ring, preferentially at the para position due to steric hindrance at the ortho positions, to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. redalyc.org A base (such as HSO₄⁻ or Cl⁻) then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding 4-acetamidobenzenesulfonyl chloride. reddit.com

Sulfonamide Formation from Sulfonyl Chloride and Amine : The reaction between a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the sulfur atom. youtube.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate. The chloride ion, being a good leaving group, is then expelled, and a proton is lost from the nitrogen atom (typically facilitated by a base), resulting in the formation of the stable sulfonamide bond. researchgate.netyoutube.com

Reductive Amination : This reaction begins with the nucleophilic attack of the amine (4-aminobenzenesulfonamide) on the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde) to form a hemiaminal intermediate. The hemiaminal then dehydrates to form an imine (or Schiff base). The imine is then reduced by a hydride-donating reagent like sodium borohydride. The hydride attacks the electrophilic carbon of the C=N double bond, followed by protonation of the resulting anion to give the final secondary amine product.

Buchwald-Hartwig Amination : The catalytic cycle is generally believed to start with the oxidative addition of a Pd(0) complex to the aryl halide (Ar-X), forming a Pd(II) species. The amine (or in this case, sulfonamide) coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium amide complex. Reductive elimination from this complex then yields the C-N coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide and Analogues

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. Studies on benzenesulfonamide (B165840) derivatives, including those closely related to this compound, reveal key details about their molecular shape, the orientation of their constituent parts, and how they arrange themselves in a crystal lattice.

Dihedral Angle Analysis within the Molecular Framework

In addition to the inter-ring orientation, torsion angles within the sulfonamide bridge (C–S–N–C) are crucial for defining the conformation. A study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers revealed C–S–N–C torsion angles of -68.7° and +71.3°, indicating significant twisting at the sulfonamide linkage. mdpi.com This torsional flexibility allows the molecule to adopt different low-energy conformations. acs.orgevitachem.com

| Compound Analogue | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|

| N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide | 44.26 | nih.gov |

| N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide | 42.58 | researchgate.net |

| N-(Phenyl)-4-methoxybenzenesulfonamide | 55.14 | researchgate.net |

| N-(4-Methoxyphenyl)-4-methoxybenzenesulfonamide | 56.34 | researchgate.net |

| 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide | 63.36 | nih.govresearchgate.net |

| N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide | 86.56 | researchgate.net |

| 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | 89.24 | researchgate.net |

Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In sulfonamides, these are primarily hydrogen bonds, but weaker interactions also play a significant role in stabilizing the crystal lattice. researchgate.netacs.org

The most dominant intermolecular interaction in sulfonamide crystals is the hydrogen bond between the sulfonamide N–H group (donor) and an electronegative atom, typically a sulfonyl oxygen (O=S) or another acceptor atom. nih.gov This interaction frequently leads to the formation of well-defined supramolecular patterns, or synthons. One of the most common motifs is an infinite chain, described by the graph set notation C(4), where molecules are linked head-to-tail via N–H···O=S hydrogen bonds. researchgate.netmdpi.com This C(4) chain motif has been observed in the crystal structures of numerous analogues, including N-(4-fluorophenyl)-4-methoxybenzenesulfonamide and N-(4-chlorophenyl)-4-methoxybenzenesulfonamide. researchgate.netnih.gov

In addition to the primary N–H···O bonds, weaker C–H···O interactions often provide further stability to the crystal packing. nih.gov These interactions involve hydrogen atoms from the aromatic rings or alkyl groups acting as donors and sulfonyl or methoxy (B1213986) oxygen atoms acting as acceptors. For instance, in the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, a pair of C–H···O interactions helps to consolidate the packing into a three-dimensional architecture. nih.govresearchgate.net In another analogue, N-(4-methoxybenzoyl)benzenesulfonamide, C–H···O interactions link adjacent chains into dimeric pairs. nih.gov The amino group (–NH2) on the benzenesulfonamide ring also actively participates, with its protons showing a high preference for bonding to sulfonyl oxygens. nih.gov

| Interaction Type | Donor | Acceptor | Resulting Motif / Role | Reference |

|---|---|---|---|---|

| N–H···O | Sulfonamide N–H | Sulfonyl Oxygen (O=S) | Forms infinite C(4) chains, the primary supramolecular synthon. | researchgate.netmdpi.com |

| N–H···N | Amine N–H | Pyrazine Nitrogen | Links molecules into layers in heterocyclic analogues. | nih.gov |

| C–H···O | Aromatic C–H | Sulfonyl or Methoxy Oxygen | Consolidates packing, links chains into 3D networks. | nih.govresearchgate.netnih.gov |

Beyond classical hydrogen bonds, weaker interactions are crucial for achieving a stable, close-packed crystal structure. Among these, C–H···π interactions are noteworthy. nih.gov In these interactions, a C–H bond points towards the electron-rich face of an aromatic ring. In the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, C–H···π interactions play a key role, linking the primary N–H···O bonded chains into layers and directing the formation of a two-dimensional architecture. nih.govresearchgate.net Similarly, weak C–H···π interactions have been observed to connect molecular chains into sheets in N-(4-methoxybenzoyl)benzenesulfonamide. nih.gov

Crystallographic Analysis of Conformational Disorder Phenomena

In some instances, X-ray diffraction studies reveal conformational disorder, where a molecule or a part of it occupies two or more distinct orientations within the crystal lattice. This phenomenon has been observed in analogues of this compound.

A clear example is found in the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide. nih.govresearchgate.net In this compound, the benzenesulfonamide ring is disordered over two distinct orientations. The two orientations are inclined to each other at an angle of 28.0° and are present in an almost equal ratio of 0.516:0.484. This indicates that the two conformations have very similar energies, allowing them to co-exist within the same crystal structure. Such disorder reflects the conformational flexibility inherent in the molecule, particularly the rotational freedom around the S–C bond.

Spectroscopic Investigations for Detailed Structural Characterization and Dynamics

Spectroscopic analysis is fundamental to the detailed structural characterization of this compound, providing insights into its electronic structure, functional groups, and the chemical environment of its atoms. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), are employed to confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on both the aminobenzenesulfonamide and methoxybenzyl rings, the methylene (B1212753) (-CH₂-) bridge protons, the methoxy (-OCH₃) protons, and the amine (-NH₂ and -SO₂NH-) protons. The integration of these signals would correspond to the number of protons in each group, while their splitting patterns (e.g., doublets, triplets) would reveal adjacent proton-proton couplings, confirming the substitution patterns on the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the two aromatic rings, the methylene carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are indicative of the electronic effects of their substituents (amino, sulfonamide, and methoxy groups).

While specific, publicly available experimental data for this compound is limited, analysis of closely related structures, such as N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide, demonstrates the utility of NMR in structural confirmation. For instance, in a related compound, the methoxy group's protons typically appear as a sharp singlet around 3.76 ppm, while aromatic protons resonate in the 6.7-8.4 ppm range, with their specific shifts and coupling constants determined by the ring's electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups (Note: These are predicted values based on general chemical shift ranges and data from similar structures. Actual experimental values may vary.)

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Aminobenzene) | 6.5 - 7.8 | 114 - 153 |

| Aromatic CH (Methoxybenzyl) | 6.8 - 7.3 | 114 - 160 |

| Methylene (-CH₂-) | 4.0 - 4.5 | 45 - 55 |

| Methoxy (-OCH₃) | 3.7 - 3.9 | 55 - 56 |

| Amine (-NH₂) | 3.5 - 5.0 | N/A |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural motifs.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region. The sulfonamide N-H stretch is expected as a single, often broader, band around 3200-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups are observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂-) is characterized by two strong absorption bands: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1150-1180 cm⁻¹.

C-O Stretching: The aryl ether linkage of the methoxy group gives rise to a strong C-O stretching band, usually in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

N-S Stretching: The stretch for the nitrogen-sulfur bond in sulfonamides is expected in the 875-935 cm⁻¹ range.

Computational studies on similar sulfonamide structures, such as (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide, have utilized Density Functional Theory (DFT) to calculate theoretical vibrational wavenumbers, which show good agreement with experimental FT-IR spectra and aid in the precise assignment of complex vibrational modes.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3200 - 3300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene/Methoxy | C-H Stretch | 2850 - 3000 |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1300 - 1350 |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1150 - 1180 |

| Aryl Ether (-O-CH₃) | C-O Stretch | 1230 - 1270 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the presence of two conjugated aromatic rings results in characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to π → π* transitions within the phenyl and benzyl (B1604629) moieties. The positions of these absorption maxima (λ_max) are influenced by the electronic nature of the substituents. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene (B151609).

To gain a deeper understanding of the electronic properties and to accurately predict the UV-Vis absorption spectra, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often performed. TD-DFT can model the electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For complex molecules, functionals like CAM-B3LYP are often employed as they can provide a better match between theoretical predictions and experimental optical properties.

Table 3: Expected Electronic Transitions

| Transition Type | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π* | Phenyl Ring System | 200 - 300 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (Molecular Formula: C₁₄H₁₆N₂O₃S), the expected exact molecular weight is approximately 292.09 g/mol . In an MS experiment, the molecule would first be ionized, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), which would appear at an m/z value corresponding to its molecular weight.

Subsequent fragmentation of this molecular ion provides valuable structural information. Key expected fragmentation pathways for this compound would likely involve:

Cleavage of the benzylic C-N bond, leading to the formation of a 4-methoxybenzyl cation (m/z 121) and a 4-aminobenzenesulfonamide radical.

Cleavage of the S-N bond.

Loss of the SO₂ group from the aminobenzenesulfonamide fragment.

Loss of a methyl radical (•CH₃) from the methoxy group.

Analysis of these fragment ions helps to piece together the structure of the parent molecule, confirming the presence and connectivity of the 4-aminobenzenesulfonamide and 4-methoxybenzyl moieties.

Table 4: Compound and Major Fragment Information

| Species | Formula | Expected m/z |

|---|---|---|

| This compound | C₁₄H₁₆N₂O₃S | 292.09 |

| 4-methoxybenzyl cation | C₈H₉O⁺ | 121.06 |

| 4-aminobenzenesulfonamide fragment | C₆H₇N₂O₂S⁺ | 171.02 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT methods, particularly using functionals like B3LYP with a 6-31G(d,p) or similar basis set, are frequently employed to calculate the properties of sulfonamide derivatives with a high degree of accuracy. nih.gov Such calculations are fundamental to predicting the behavior of 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide at a molecular level.

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the configuration with the lowest potential energy. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Predicted Key Geometric Parameters for this compound Note: These are expected values based on analogous compounds. Specific values require a dedicated DFT calculation.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| S-N Bond Length | ~1.63 Å | Characterizes the sulfonamide linkage. |

| S-O Bond Length | ~1.43 Å | Reflects the double bond character. |

| C-S-N-C Dihedral Angle | Variable | Determines the orientation of the phenyl rings. |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. thaiscience.info A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminophenyl ring, as the amino group is a strong electron donor. The LUMO is likely distributed across the benzenesulfonamide (B165840) portion and the methoxybenzyl ring, which act as the electron-accepting part of the molecule. The charge transfer that occurs upon electronic excitation would thus be from the amino-substituted ring to the rest of the molecule.

Global reactivity descriptors, calculated from HOMO and LUMO energies, predict the molecule's behavior.

Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. tci-thaijo.org It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. tci-thaijo.org

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl group (SO₂) and, to a lesser extent, the nitrogen atom of the amino group (NH₂).

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most positive potential is anticipated around the hydrogen atoms of the sulfonamide N-H and the amino N-H groups, making them primary sites for hydrogen bonding.

Neutral Potential (Green): These regions, typically found on the carbon skeletons of the aromatic rings, have a balanced charge.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in a Lewis-like framework. wikipedia.org It examines charge transfer (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E²) associated with these interactions quantifies their significance. taylorandfrancis.com

For this compound, key NBO interactions would include:

Hyperconjugation: Delocalization of electron density from lone pairs on the sulfonyl oxygens and the amino nitrogen into adjacent anti-bonding orbitals (e.g., π* orbitals of the benzene (B151609) rings).

Intramolecular Hydrogen Bonding: Potential weak interactions between the sulfonamide N-H proton and the methoxy (B1213986) oxygen, which can be identified and quantified.

π-π Interactions:* Charge delocalization from the π orbitals of one aromatic ring to the π* orbitals of the other, contributing to the electronic communication across the sulfonamide bridge.

Topological analysis of scalar fields derived from electron density provides deeper insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores. ijasret.com For the target molecule, ELF and LOL maps would clearly delineate the C-C, C-H, C-N, S-N, and S-O covalent bonds and the lone pairs on the oxygen and nitrogen atoms.

Reduced Density Gradient (RDG): This analysis is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds. The RDG scatter plot would identify and characterize potential intramolecular interactions, such as weak H---H or C-H---O contacts that contribute to conformational stability.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Sulfonamides are known to inhibit various enzymes. For instance, derivatives of 4-((benzyl)amino)benzenesulfonamide have been studied as inhibitors of enzymes like 12-lipoxygenase. nih.gov Docking simulations for this compound would involve:

Receptor Selection: Choosing a biologically relevant protein target. Based on related compounds, potential targets could include carbonic anhydrases, lipoxygenases, or microbial enzymes like dihydropteroate synthase.

Binding Site Prediction: Identifying the active site or binding pocket of the protein.

Docking Simulation: Placing the optimized 3D structure of this compound into the binding site and calculating the most stable binding poses and their corresponding binding energies.

The results would likely show key interactions driving the binding:

Hydrogen Bonding: The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O), which would form strong interactions with polar residues in the protein's active site. The primary amino group (NH₂) is also a strong hydrogen bond donor.

Hydrophobic Interactions: The two benzene rings would likely engage in π-π stacking or hydrophobic interactions with nonpolar amino acid residues.

Polar Interactions: The methoxy group could act as a hydrogen bond acceptor.

Table 3: Potential Intermolecular Interactions in a Docking Simulation

| Functional Group of Ligand | Type of Interaction | Potential Protein Residue Partner |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate |

| Amino (-NH₂) | Hydrogen Bonding | Aspartate, Glutamate, Carbonyl backbones |

| Benzene Rings | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

These simulations provide a rational basis for the molecule's potential biological activity and can guide the design of more potent and selective derivatives.

Protein-Ligand Interaction Profiling with Molecular Targets (e.g., Enzymes, Receptors)

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the broader class of sulfonamides has been the subject of numerous protein-ligand interaction studies. These investigations provide valuable insights into the potential molecular targets and binding modes for this compound.

One of the most well-established targets for benzenesulfonamide derivatives is the family of carbonic anhydrases (CAs) . Research on novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide has demonstrated their affinity for various CA isoenzymes mdpi.com. For instance, a parent compound with a phenyl substituent showed moderate affinity for CAII, CAIV, CAIX, and CAXIV isoenzymes, with dissociation constants (Kd) in the micromolar range mdpi.com. Structural modifications, such as the introduction of a 4-chlorophenyl or a 3-fluorophenyl group, led to minor changes in binding affinity mdpi.com. This suggests that the benzenesulfonamide scaffold is a key pharmacophore for CA inhibition, and substitutions on the phenyl rings can modulate the binding affinity and selectivity. Given the structural similarity, it is plausible that this compound could also interact with various CA isoforms.

Another area of investigation for sulfonamide-containing compounds is the inhibition of protein-protein interactions (PPIs) . For example, a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids were synthesized and evaluated as inhibitors of the Keap1-Nrf2 interaction, a key pathway in suppressing neuroinflammation nih.gov. These compounds demonstrated potent inhibitory activities, highlighting the role of the sulfonamide moiety in mediating such interactions nih.gov.

Furthermore, in silico screening has been employed to identify potential targets for sulfonamides, with one study suggesting that the molecular target for the antimicrobial activity of substituted 4-amino-benzenesulfonamides may be Pseudomonas aeruginosa exotoxin A lifescienceglobal.com.

The general binding mode of sulfonamides to enzymes like carbonic anhydrase involves the coordination of the sulfonamide group's nitrogen and one of its oxygen atoms to the zinc ion in the active site, along with hydrogen bonding interactions with nearby amino acid residues. Molecular docking simulations of related sulfonamides have helped to elucidate these binding poses and rationalize their inhibitory activity.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. For the sulfonamide class of compounds, pharmacophore models have been developed to guide the design of new and more potent derivatives.

A typical pharmacophore model for a sulfonamide derivative might include features such as:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group.

Hydrogen Bond Donors: The nitrogen atom of the sulfonamide and the primary amino group.

Aromatic Rings: The two phenyl rings.

Hydrophobic Features: The methoxybenzyl group.

While a specific pharmacophore model for this compound has not been detailed, studies on related compounds provide a framework. For instance, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone (B1679170) receptor (PR) antagonists highlights the benzenesulfonanilide skeleton as a promising scaffold evitachem.com.

Lead optimization strategies for sulfonamide derivatives often involve modifying the substituents on the aromatic rings to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related compounds, such as 3-amino-4-hydroxybenzenesulfonamide derivatives, demonstrate that the compound provides a useful scaffold for guiding the rational design of more effective drugs mdpi.com. The conformational flexibility imparted by the multiple functional groups in this compound is a key consideration in lead optimization, as it influences chemical reactivity and biological interactions evitachem.com.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the physicochemical properties that govern their biological effects.

QSAR studies on 4-amino-benzenesulfonamide derivatives have been conducted to elucidate the structural requirements for their antimicrobial activity lifescienceglobal.comresearchgate.net. In one such study, a series of substituted 4-amino-benzenesulfonamides and N-acetyl-4-amino-benzenesulfonamides were designed and synthesized, and their antimicrobial activity was assessed through in-silico QSAR screening and docking studies lifescienceglobal.comresearchgate.net. These studies help in predicting the pharmacokinetic properties and understanding the binding interactions with molecular targets lifescienceglobal.comresearchgate.net.

A hypothetical QSAR model for a series of benzenesulfonamide derivatives, including this compound, might take the following general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the descriptors could be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., logP) properties of the substituents on the aromatic rings.

For example, a QSAR study on novel benzenesulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity was performed using different topological (2D) and conformational (3D) molecular descriptors semanticscholar.org. The resulting statistically significant and predictive models provided insights into the structural features influencing their activity semanticscholar.org.

Conformational Analysis and Energy Landscapes via Advanced Computational Methods

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. Advanced computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, are employed for this purpose.

Furthermore, the conformational analysis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide revealed a V-shaped conformation with a dihedral angle of 86.56 (9)° between the benzene rings researchgate.net. Computational studies on the conformational polymorphism of N-(4'-methoxyphenyl)-3-bromothiobenzamide indicated that the energetically preferred conformation in the gas phase may not be the most stable in the crystalline phase, highlighting the role of intermolecular interactions in determining the solid-state conformation nih.govresearchgate.net.

Advanced computational frameworks like EnGens, which utilize techniques such as dimensionality reduction and clustering, can be applied to analyze the conformational ensembles generated from molecular dynamics simulations, providing a comprehensive understanding of the molecule's dynamic behavior nih.gov. Such analyses can reveal the accessible conformational states and the transitions between them, which is crucial for understanding its interaction with biological targets.

Investigation of Molecular Mechanisms of Action Non Clinical Focus

Receptor Interaction Studies at the Molecular and Cellular Level

Beyond direct enzyme inhibition, the benzenesulfonamide (B165840) scaffold has been shown to serve as a framework for compounds that interact with cellular receptors. For instance, research into derivatives of the related compound 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide has led to the discovery of novel nonsteroidal antagonists for the progesterone (B1679170) receptor (PR). evitachem.com These antagonists, which feature a benzenesulfonanilide skeleton, have demonstrated high binding affinity and selectivity for the progesterone receptor, highlighting the potential for this class of molecules to engage in receptor-mediated signaling pathways. evitachem.com This suggests that 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide could potentially be explored for its interactions with various nuclear or cell-surface receptors, although specific studies in this area are not yet widely reported.

Chemokine Receptor (e.g., CXCR4) Antagonism and Binding Affinity Analysis

The benzenesulfonamide scaffold is recognized as a unique and potent class of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). nih.gov This receptor and its natural ligand, CXCL12 (also known as SDF-1), are critically involved in physiological processes like leukocyte trafficking and have implications in the metastasis of cancer. nih.gov Disruption of the CXCR4/CXCL12 interaction is a key therapeutic strategy. nih.gov

Research into a series of aryl sulfonamides has demonstrated their ability to inhibit the CXCR4/CXCL12 interaction. nih.gov The antagonistic activity of these compounds is evaluated through binding affinity assays, which measure the concentration required to inhibit the binding of a known ligand to the receptor. For instance, in studies using MDA-MB-231 cells, which overexpress CXCR4, the potency of benzenesulfonamide derivatives has been quantified by their ability to displace a known antagonist. nih.govnih.gov

One study identified a lead benzenesulfonamide compound, designated 5a, which displayed a high potency in a binding affinity assay with a half-maximal inhibitory concentration (IC50) of 8.0 nM. nih.gov Another derivative developed as a potential PET imaging agent showed a comparable IC50 value of 6.9 nM. nih.gov These findings underscore that benzenesulfonamides can act as high-potency CXCR4 antagonists. nih.gov Computer modeling suggests that potent analogs interact with key residues such as Asp97 and Arg188 within the CXCR4 binding pocket. nih.gov

| Compound | Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide Analog (5a) | CXCR4 | Binding Affinity | 8.0 | nih.gov |

| Benzenesulfonamide Analog (5b) | CXCR4 | Binding Affinity | <10 | nih.gov |

| Benzenesulfonamide PET Ligand (5) | CXCR4 | Binding Affinity | 6.9 | nih.gov |

| ADM-3100 (Reference) | CXCR4 | Binding Affinity | 66 | nih.gov |

Progesterone Receptor (PR) Antagonism and Ligand-Receptor Dynamics

The benzenesulfonanilide skeleton, a core structure within the broader class of benzenesulfonamides, has been identified as a promising scaffold for the development of novel, nonsteroidal progesterone receptor (PR) antagonists. nih.govevitachem.com The progesterone receptor is a ligand-dependent transcriptional factor that plays a crucial role in the female reproductive system, and its modulation is a target for treating conditions like endometriosis and breast cancer. nih.govnih.gov

Structure-activity relationship studies on N-(4-phenoxyphenyl)benzenesulfonamide derivatives, which are structurally related to this compound, have revealed key insights into their ligand-receptor dynamics. nih.gov The N-(4-phenoxyphenyl)benzenesulfonamide structure was found to be particularly favorable for PR-antagonistic activity. nih.gov Modifications to the arylsulfonyl portion of the molecule significantly impact potency. For example, a 3-chlorobenzenesulfonanilide derivative (20a) exhibited potent activity with an IC50 value of 0.17 µM. nih.gov Further optimization led to the discovery that a 3-trifluoromethyl derivative (32) was the most potent compound among those tested, with an IC50 of 33 nM. nih.gov This highlights the sensitivity of the ligand-receptor interaction to the electronic and steric properties of substituents on the benzenesulfonamide ring.

| Compound Derivative | Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-Chlorobenzenesulfonanilide (20a) | Progesterone Receptor | Antagonist Activity | 0.17 | nih.gov |

| 3-Trifluoromethyl Derivative (32) | Progesterone Receptor | Antagonist Activity | 0.033 | nih.gov |

In Vitro Cellular Assays for Molecular Target Validation

Assessment of Inhibition of Specific Cellular Processes (e.g., PAR-4 Induced Aggregation)

While direct studies on the inhibition of PAR-4 induced aggregation by this compound are not prominently documented, the broader class of sulfonamide derivatives has been investigated for its ability to modulate other critical cellular aggregation processes. A significant area of research is the inhibition of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov

Studies have shown that certain fluorinated benzenesulfonamide structures can slow the Aβ aggregation process by more than threefold. nih.gov The mechanism involves shifting the aggregation equilibrium toward the soluble, non-toxic form of the peptide. nih.gov The specific arrangement of the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid moiety was found to be crucial for this inhibitory activity. nih.gov The formation of a complex between the inhibitor and the Aβ peptide is suggested by observed variations in the fibril structures. nih.gov This line of research demonstrates the potential for benzenesulfonamide-based compounds to interfere with pathological protein aggregation, a fundamental cellular process implicated in numerous diseases. nih.govnih.gov

Evaluation of Activity in Cell-Based Enzyme or Pathway Assays

Benzenesulfonamide derivatives are widely evaluated in cell-based enzyme assays, with a particular focus on the inhibition of carbonic anhydrases (CAs). nih.govnih.gov CAs are metalloenzymes involved in various physiological processes, and certain isoforms, such as CA IX, are overexpressed in many solid tumors, making them a valuable therapeutic target. nih.gov

A series of novel aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their inhibitory effect against CA IX and CA II isoforms. nih.gov Several derivatives exhibited excellent, selective enzyme inhibition against the tumor-associated CA IX isoform, with IC50 values in the low nanomolar range, demonstrating significantly higher potency against CA IX compared to the off-target CA II. nih.gov For example, compounds designated 4e, 4g, and 4h showed potent inhibition of CA IX with IC50 values of 10.93 nM, 25.06 nM, and 14.58 nM, respectively. nih.gov These assays are crucial for validating the molecular target and demonstrating the selectivity of the compounds, which is a critical factor for therapeutic potential. nih.govingentaconnect.com

| Compound Derivative | Enzyme Target | IC50 (nM) | Reference |

|---|---|---|---|

| Aryl Thiazolone-Benzenesulfonamide (4e) | Carbonic Anhydrase IX | 10.93 | nih.gov |

| Aryl Thiazolone-Benzenesulfonamide (4g) | Carbonic Anhydrase IX | 25.06 | nih.gov |

| Aryl Thiazolone-Benzenesulfonamide (4h) | Carbonic Anhydrase IX | 14.58 | nih.gov |

| Aryl Thiazolone-Benzenesulfonamide (4e) | Carbonic Anhydrase II | 1550 | nih.gov |

| Aryl Thiazolone-Benzenesulfonamide (4g) | Carbonic Anhydrase II | 3920 | nih.gov |

| Aryl Thiazolone-Benzenesulfonamide (4h) | Carbonic Anhydrase II | 2860 | nih.gov |

Structure Activity Relationship Sar Studies of Derivatives and Analogs

Rational Design Principles for 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide Derivatives

The rational design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. The molecule's combination of hydrophilic (amino and hydroxyl groups) and lipophilic (aromatic rings) regions can be modulated to improve pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). nih.gov This scaffold provides a useful framework for SAR studies, enabling a systematic understanding of how chemical structure relates to biological activity and guiding the design of more potent and selective therapeutic agents. nih.gov

A key design strategy is the "tail approach," where moieties are attached to the free amino group of the benzenesulfonamide (B165840) core. nih.gov This method allows for the introduction of various functional groups that can form additional interactions with the target protein's active site, extending into either hydrophobic or hydrophilic regions to enhance binding affinity and selectivity. nih.govresearchgate.net Computational studies are often employed to predict the influence of these modifications on moiety flexibility, inhibitory activity, and isoform selectivity, thereby allowing for more accurate SAR analysis. researchgate.net For instance, in the development of inhibitors for human carbonic anhydrases (hCAs), this scaffold is ideal for creating derivatives that can selectively target tumor-associated isoforms like hCA IX and XII. nih.gov

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

Modifications to the substituents on the benzenesulfonamide scaffold have a profound impact on molecular interactions and resulting biological activity. Studies on related benzenesulfonamide derivatives have consistently shown that the nature and position of substituents can dramatically alter potency and selectivity.

For example, in the development of anti-influenza hemagglutinin inhibitors, structural optimization of a parent scaffold led to derivatives with submicromolar antiviral activities. nih.gov The introduction of a chloro substitution on the phenyl ring resulted in reduced clearance and improved in vivo stability, demonstrating how a simple halogenation can significantly enhance pharmacokinetic properties. nih.gov Similarly, in the design of GluN2A selective NMDA receptor antagonists, it was discovered that introducing halogen atoms at the 3-position of the benzenesulfonamide ring resulted in high antagonistic activity. nih.gov

In the context of carbonic anhydrase inhibitors, chlorination of the benzenesulfonamide ring has been shown to significantly improve binding affinity. Chlorinated pyrrolidinone-based benzenesulfonamide derivatives bound more strongly to CA isoenzymes than their non-chlorinated counterparts. nih.gov This effect is also observed in beta and gamma amino acid-substituted benzenesulfonamides, where chlorinated compounds exhibited, on average, a 40-fold increase in affinity for CAI and a 15-20-fold increase for CAII and CAVII. mdpi.com

The table below summarizes the effect of various substituents on the biological activity of benzenesulfonamide derivatives, based on findings from related studies.

| Scaffold/Target | Modification | Effect on Biological Activity | Reference |

| GluN2A NMDA Receptor Antagonist | Halogenation at 3-position of benzenesulfonamide ring | Increased antagonistic activity; 3-bromo derivative showed 2.5-fold higher activity. | nih.gov |

| Anti-Influenza Hemagglutinin Inhibitor | Chloro substitution on the phenyl ring | Reduced clearance, improved in vivo stability, and potent antiviral activity (EC50 = 86 nM). | nih.gov |

| Carbonic Anhydrase Inhibitor | Chlorination of the benzenesulfonamide ring | Significantly increased binding affinity across multiple CA isozymes (up to 40-fold). | mdpi.com |

| Carbonic Anhydrase Inhibitor | 4-chlorophenyl substituent on a Schiff base derivative | Decreased the dissociation constant (Kd), indicating improved affinity. | mdpi.com |

Systematic Variations of the Amino-substituted Benzyl (B1604629) Moiety and its Influence on Activity

Systematic variation of the N-benzyl portion of the molecule is a critical strategy for probing the binding pocket of target enzymes and optimizing activity. The size, electronics, and substitution pattern of this moiety can dictate the orientation and interactions of the entire inhibitor within the active site.

In a study focused on developing 12-lipoxygenase (12-LOX) inhibitors, medicinal chemistry optimization of a closely related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was performed. nih.gov Modifications to the benzylamine (B48309) portion were crucial for achieving high potency and selectivity. The top compounds from this series displayed nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov

Research on thiazinoquinone derivatives has shown that modifications to a p-substituted benzyl ring can influence antiplasmodial activity. The structure-activity relationships indicated that the biological effect was influenced more by the resonance effect of the substituent than by its inductive effect. mdpi.com Furthermore, studies on TRPV1 receptor antagonists investigated SAR for the 'A-region' of N-benzyl-N'-benzylthiourea analogues. It was found that 2-halogen analogues exhibited enhanced antagonism compared to the parent compound, highlighting the importance of substitution patterns on the benzyl ring. nih.gov These examples underscore that even subtle changes to the N-benzyl moiety can lead to significant gains in biological efficacy and selectivity.

Modifications to the Sulfonamide Bridge and Aromatic Ring Systems

The sulfonamide bridge and the associated aromatic rings form the core of the this compound scaffold and are crucial for its biological function, particularly in its well-established role as a carbonic anhydrase inhibitor. The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore, anchoring to the zinc ion in the active site of carbonic anhydrases. nih.gov

Modifications to the aromatic ring systems can fine-tune the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity. As previously noted, the introduction of halogen atoms, such as chlorine, at the meta position of the benzenesulfonamide ring can significantly enhance binding to various carbonic anhydrase isoenzymes. nih.govmdpi.com This is often attributed to favorable interactions with amino acid residues in the active site.

Systematic modification of the benzenesulfonamide part of a selective negative allosteric modulator for the GluN2A subunit of NMDA receptors revealed that halogen atoms in the 3-position led to high antagonistic activity. nih.gov Specifically, a 3-bromo derivative was found to be 2.5 times more active than the lead compound. nih.gov Novel synthetic methods, such as dual copper and visible light-induced coupling, have been developed to efficiently create diverse benzenesulfonamide derivatives, allowing for broader exploration of SAR at the sulfonamide core. nih.gov

The table below details the impact of specific modifications to the benzenesulfonamide core structure.

| Target | Modification | Resulting Compound Example | Observed Effect | Reference |

| GluN2A NMDA Receptor | Substitution at the 3-position of the benzenesulfonamide ring | N-{4-[(2-benzoylhydrazino)carbonyl]benzyl}-3-bromobenzenesulfonamide | 2.5-fold higher antagonistic activity (IC50 = 204 nM) compared to the lead compound. | nih.gov |

| Carbonic Anhydrases | Chlorination at the meta-position of the benzenesulfonamide ring | Chlorinated beta/gamma amino acid-substituted benzenesulfonamides | Up to 40-fold increase in binding affinity for certain CA isozymes. | mdpi.com |

Development of Hybrid Molecules Incorporating the this compound Scaffold

The development of hybrid molecules, which combine the 4-aminobenzenesulfonamide scaffold with other pharmacologically active moieties, is an advanced strategy to enhance therapeutic potential, improve selectivity, or achieve dual-target activity. This approach leverages the well-understood properties of the sulfonamide core while introducing new functionalities.

One successful application of this strategy involves conjugating the benzenesulfonamide scaffold with 1,3,5-triazine (B166579) rings. These hybrid molecules have been explored as potent human carbonic anhydrase inhibitors. By attaching various amino acids (such as serine, tryptophan, or alanine) to the triazine ring, researchers have created derivatives that inhibit important hCA isozymes at moderate to high levels. nih.gov For example, derivatives incorporating tryptophan showed potent inhibition of hCA II and XII. nih.gov

Another approach, termed the "tail/dual-tail" method, has been used to develop novel carbonic anhydrase inhibitors by extending the structure from the 4-amino position. This led to the synthesis of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives that showed inhibitory activity against hCA I, II, IX, and XII, with inhibition constants (Kᵢ) in the nanomolar range for the tumor-associated isoforms IX and XII. nih.gov These hybrid design strategies demonstrate the versatility of the benzenesulfonamide scaffold in creating complex molecules with tailored biological activities.

Advanced Analytical Methodologies for Research and Characterization

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental for the separation and quantification of 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide from synthesis reaction mixtures, intermediates, and potential impurities. The development of robust and validated methods ensures the accuracy and reliability of analytical results.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a primary tool for assessing the purity and performing quantitative analysis of sulfonamides. wu.ac.th A well-developed RP-HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products. wu.ac.th Method development involves optimizing several parameters, including the column type (e.g., C8 or C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. wu.ac.thsielc.com UV detection is commonly employed, with the wavelength set to an absorbance maximum for the sulfonamide chromophore to ensure high sensitivity. wu.ac.th

Validation of the HPLC method is performed according to established guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). wu.ac.thwu.ac.th Linearity is typically established across a range of concentrations, with correlation coefficients (r²) of 0.999 or greater indicating a strong linear relationship. wu.ac.th

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water) and Mobile Phase B (e.g., Acetonitrile) |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

| Detection | UV at 265 nm wu.ac.th |

| Run Time | 40 minutes wu.ac.th |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures and for the identification and structural elucidation of unknown impurities. mdpi.com As the sample elutes from the HPLC column, it is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For impurity profiling, LC-MS can detect trace-level components that may not be visible with UV detection. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of an impurity, providing critical clues to its identity. evitachem.com Tandem mass spectrometry (MS/MS) experiments can be performed to fragment a specific impurity ion, yielding structural information that aids in its definitive identification.

Application of Advanced Spectroscopic Techniques for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include distinct aromatic proton signals for both the benzenesulfonamide (B165840) and methoxybenzyl rings, a singlet for the methoxy (B1213986) (-OCH₃) group, a signal for the methylene (B1212753) (-CH₂-) bridge, and signals for the amine (-NH₂) and sulfonamide (-NH-) protons. mdpi.comrsc.org

¹³C NMR spectra provide information on the different carbon environments within the molecule, confirming the presence of aromatic carbons, the methoxy carbon, and the methylene carbon. rsc.orgjcsp.org.pk

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching (from both the amino and sulfonamide groups), C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric vibrations of the sulfonyl group), and C-O stretching (from the methoxy group). mdpi.comresearchgate.net

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. evitachem.com Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of specific bonds, such as the S-N bond or the benzyl (B1604629) C-N bond. nist.gov

Table 2: Characteristic Spectroscopic Data for this compound

| Technique | Observation | Characteristic Peaks / Signals |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (multiple signals, ~6.7-7.7 ppm), -NH₂ protons (broad singlet), -NH- proton (singlet/triplet), -CH₂- protons (~4.0-4.5 ppm), -OCH₃ protons (singlet, ~3.8 ppm) mdpi.comrsc.org |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons (~114-158 ppm), Methoxy carbon (~55 ppm), Methylene carbon (~46 ppm) rsc.orgjcsp.org.pk |

| FT-IR | Wavenumber (cm⁻¹) | N-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Asymmetric SO₂ stretch (~1330 cm⁻¹), Symmetric SO₂ stretch (~1150 cm⁻¹), C-O stretch (~1250 cm⁻¹) researchgate.net |

| Mass Spec (EI) | Mass-to-Charge (m/z) | Molecular Ion [M]⁺ at ~292, fragments corresponding to loss of the methoxybenzyl group or cleavage of the sulfonamide bond. |

Chemoinformatics and Data Analysis for Compound Profiling and Library Screening

Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds. For this compound, chemoinformatic tools can calculate a range of physicochemical properties that are important for research applications. chemeo.comnih.gov These properties, often referred to as molecular descriptors, include molecular weight, LogP (octanol-water partition coefficient), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bond count. nih.gov

These computed descriptors are crucial for creating a detailed compound profile. For example, LogP provides an estimate of a molecule's lipophilicity, while TPSA is related to its potential for membrane permeability. This data can be used to compare the compound to others in a chemical library or to predict its behavior in various experimental systems.

In the context of drug discovery and development, chemoinformatic profiling is a key component of library screening. mdpi.com Large virtual libraries of compounds can be screened based on their calculated properties to identify molecules that fit a desired profile. By comparing the chemoinformatic profile of this compound with those of known active compounds, researchers can assess its potential as a lead structure for further optimization. mdpi.com

Table 3: Computed Physicochemical Properties (Chemoinformatics Profile) for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃S | PubChem nih.gov |

| Molecular Weight | 292.36 g/mol | PubChem nih.gov |

| XLogP3 | 1.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 292.08816 g/mol | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 91.8 Ų | PubChem |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.